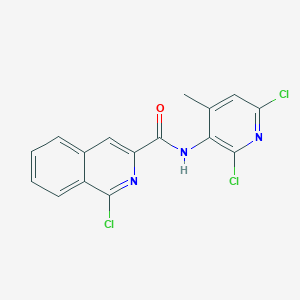
1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide, also known as Cpd-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoquinoline carboxamides and has been found to exhibit various biological activities, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. Studies have shown that 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide inhibits the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and survival.
Biochemical and Physiological Effects:
1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide. One area of research is the development of more potent and selective inhibitors of CK2, which could have therapeutic potential in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide and its potential applications in scientific research.
In conclusion, 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide, or 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide, is a chemical compound that has shown promising anti-cancer and anti-inflammatory effects. Its potential applications in scientific research make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide involves the reaction of 2,6-dichloro-4-methylpyridin-3-amine with isoquinoline-3-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride and potassium carbonate to yield 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its anti-cancer activity. Studies have shown that 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide exhibits potent anti-cancer effects against various types of cancer cells, including breast, colon, and lung cancer cells.
Eigenschaften
IUPAC Name |
1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O/c1-8-6-12(17)21-15(19)13(8)22-16(23)11-7-9-4-2-3-5-10(9)14(18)20-11/h2-7H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAPPWOIESXUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)C2=CC3=CC=CC=C3C(=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

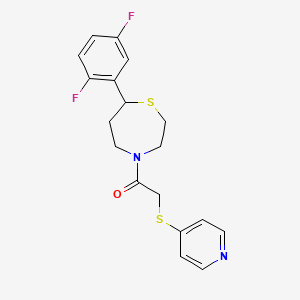
![N-(2,6-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2680932.png)
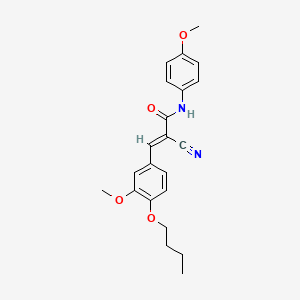
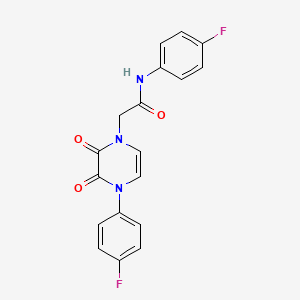
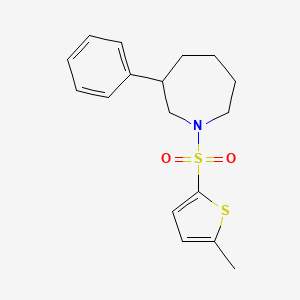
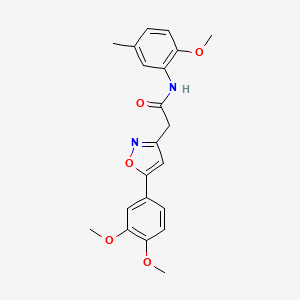
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide](/img/structure/B2680943.png)



![3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2680947.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2680950.png)
![3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2680952.png)
![N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2680953.png)